2,5-dimethoxy-5H-pyrimidin-4-one
Description
Properties
Molecular Formula |
C6H8N2O3 |
|---|---|
Molecular Weight |
156.14 g/mol |
IUPAC Name |
2,5-dimethoxy-5H-pyrimidin-4-one |
InChI |
InChI=1S/C6H8N2O3/c1-10-4-3-7-6(11-2)8-5(4)9/h3-4H,1-2H3 |
InChI Key |
GHNZOGBXZDRHDN-UHFFFAOYSA-N |
Canonical SMILES |
COC1C=NC(=NC1=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
[5+1] Cyclization Followed by Oxidation
This approach leverages diamines and carbon disulfide (CS₂) to form thione intermediates, which are oxidized to pyrimidinones.
Key Steps :
Synthesis of Thione Intermediate :
- React a 2,5-dimethoxy-substituted diamine (e.g., 2,5-dimethoxy-1,3-diaminopropane) with CS₂ in basic conditions (e.g., NaOH, ethanol, reflux).
- Example: Formation of 2,5-dimethoxy-4-thioxo-1,2,3,4-tetrahydropyrimidine.
Oxidation to Pyrimidinone :
- Treat the thione with hydrogen peroxide (H₂O₂) or other oxidizing agents (e.g., KMnO₄) to replace the sulfur atom with a carbonyl group.
Advantages :
- High regioselectivity due to electronic effects of methoxy groups.
- Scalable for industrial applications.
Limitations :
- Requires careful control of oxidation conditions to avoid over-oxidation.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 2,5-Dimethoxy diamine + CS₂, NaOH, EtOH, reflux | 60–80% |
| 2 | H₂O₂, acidic conditions | 70–85% |
Condensation of Dimethoxy Malonate with Cyanoguanidine
This method employs malonate esters and cyanoguanidine (dicyandiamide) under alkaline conditions to form the pyrimidinone core.
Key Steps :
Formation of Pyrimidine Precursor :
- React dimethyl 2,5-dimethoxymalonate with cyanoguanidine in aqueous NaOH at 40–50°C.
- Hydrolysis yields 2,5-dimethoxy-4-oxo-1,2,3,4-tetrahydropyrimidine.
Cyclization and Aromatization :
- Reflux in a polar aprotic solvent (e.g., DMF) to complete cyclization.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Dimethyl 2,5-dimethoxymalonate, cyanoguanidine, NaOH, H₂O, 40–50°C | 78.3% |
| 2 | DMF, reflux | 85% |
Cyclization Using Substituted Pyrroles and Formamidine Hydrochloride
This route involves forming a fused pyrrolo-pyrimidinone system, which is subsequently modified to the target compound.
Key Steps :
Pyrrole Synthesis :
- Prepare ethyl 3-amino-5-methoxy-1H-pyrrole-2-carboxylate via Gewald reactions.
Cyclization :
- React the pyrrole with formamidine hydrochloride in DMSO at 120–125°C to form a pyrrolo[3,2-d]pyrimidin-4-one intermediate.
Functional Group Interconversion :
- Remove the pyrrole moiety via retro-Diels-Alder reaction or hydrogenolysis to isolate the pyrimidinone core.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Ethyl 3-amino-5-methoxy-1H-pyrrole-2-carboxylate, formamidine HCl, DMSO, 120–125°C | 86% |
| 2 | Microwave-assisted retro-Diels-Alder, 1,2-dichlorobenzene, 250°C | 55–57% |
Palladium-Catalyzed Cross-Coupling Reactions
This method introduces methoxy groups to a pre-formed pyrimidinone core via nucleophilic aromatic substitution.
Key Steps :
Halogenation :
- Brominate or iodinate 5H-pyrimidin-4-one at positions 2 and 5 using Br₂ or NBS.
Methoxylation :
- React the dihalogenated intermediate with sodium methoxide in polar aprotic solvents (e.g., DMF).
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | 5H-pyrimidin-4-one, Br₂, CH₃CN, rt | 75% |
| 2 | NaOMe, DMF, 80°C | 60–70% |
Comparative Analysis of Methods
| Method | Key Advantages | Limitations | Yield Range |
|---|---|---|---|
| [5+1] Cyclization | Scalable, cost-effective | Requires oxidation control | 60–85% |
| Condensation | Direct formation of pyrimidinone core | Limited to malonate esters | 75–85% |
| Pyrrole Cyclization | High regioselectivity | Multi-step, low final yield | 55–57% |
| Cross-Coupling | Flexible functionalization | Halogenation challenges | 60–70% |
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethoxy-5H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrimidine N-oxides, while reduction can produce dihydropyrimidines.
Scientific Research Applications
2,5-Dimethoxy-5H-pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various biologically active compounds, including potential anticancer and anti-inflammatory agents
Materials Science: The compound can be used in the development of novel materials with unique electronic and optical properties.
Biological Research: It serves as a precursor for the synthesis of nucleoside analogs and other biologically relevant molecules.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-5H-pyrimidin-4-one depends on its specific application. In medicinal chemistry, the compound can interact with various molecular targets, including enzymes and receptors. For example, pyrimidine derivatives have been shown to inhibit enzymes like cyclin-dependent kinases (CDKs) and phosphodiesterases (PDEs), leading to antiproliferative and anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position and number of methoxy groups significantly influence solubility, stability, and reactivity. Below is a comparative analysis with key analogs:
Table 1: Structural and Physical Property Comparison
Key Observations :
- Methoxy Position: The 2,5-dimethoxy configuration in the target compound may confer unique electronic effects compared to 2,4-dimethoxy (Compound 8) or 4-methoxy (Compound 16) analogs. For example, 2,4-dimethoxy pyrimidinones exhibit distinct NMR chemical shifts (e.g., δ 3.8–4.0 ppm for methoxy protons) due to electron-withdrawing effects .
- Solubility : Hydroxyethyl substituents (e.g., in Compounds 8 and 16) improve water solubility, whereas bulky aryl groups (e.g., Compound 4b) reduce solubility but enhance lipophilicity .
- Thermal Stability: Higher melting points in chromenone derivatives (e.g., 231.6°C for Compound 4b) suggest greater crystallinity compared to simpler pyrimidinones .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
